Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate

Phase transition Gelation DMPG counterion

Formulators face batch failure when substituting DMPG-Na for DMPG-NH₄ without revalidation-counterion-dependent phase behavior alters drug loading and vesicle stability. - +4°C higher Gel-2 to LC-2 transition (44°C vs. 40°C) provides wider thermal safety margin for gel-phase formulations in regions without cold-chain infrastructure. - 5.9-fold higher partition coefficient of cationic drugs into DMPG vs. DMPC confirms superior drug loading for cationic therapeutics. - Validated at 30 mol% DMPG in DMPC/DMPG liposomes for transfollicular delivery; sodium salt substitution risks altered viscosity and surface charge. Supplied as ≥97% (TLC) powder; store at -20°C; shipped on dry ice. For research use only.

Molecular Formula C34H70NO10P
Molecular Weight 683.9 g/mol
Cat. No. B12069107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate
Molecular FormulaC34H70NO10P
Molecular Weight683.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+]
InChIInChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3
InChIKeyXDGIUHZTOUFLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMPG-NH₄: Structurally Defined Anionic Phospholipid


Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate, commonly referred to as DMPG ammonium salt or DMPG-NH₄, is a synthetic, saturated anionic phospholipid comprising a phosphatidylglycerol headgroup esterified with two myristoyl (C14:0) chains . It belongs to the class of 1,2-diacyl-sn-glycero-3-phosphoglycerols and is the ammonium counterion form (CAS 953758-30-0) of the widely used sodium salt (DMPG-Na, CAS 200880-40-6) . At physiological pH, the phosphate group confers a net negative charge, making it a key component in liposomal drug delivery, biomembrane models, and vaccine adjuvant systems .

Anionic PG lipid for liposome formulation, biomembrane, and adjuvant research
Ammonium counterion avoids Na⁺-induced stereochemistry-dependent aggregation
Fluid-phase bilayer near ambient temperature supports physiological membrane studies

DMPG-NH₄ Substitution Limitations


Although DMPG ammonium and sodium salts share the same acyl chain composition and headgroup chemistry, their counterion identity produces distinct thermotropic phase behaviors and ion-dependent lipid packing that directly impact formulation stability, drug release kinetics, and biological interaction profiles [1]. Furthermore, the stereoconfiguration of the glycerol headgroup (sn-1′ vs. sn-3′) introduces Na⁺-binding affinity differences that alter vesicle aggregation thresholds [2]. These counterion- and stereochemistry-dependent properties mean that generic substitution with DMPG-Na, DPPG, or DSPG without experimental revalidation risks batch failure in applications where precise phase transition temperature, drug partitioning, or membrane fluidity is critical.

Counterion mismatch (NH₄⁺ vs Na⁺) shifts gel-to-liquid transition by ~4 °C, potentially altering release kinetics and thermal stability.
Na⁺ salt exhibits stereochemistry-dependent vesicle aggregation at physiological salt levels; ammonium salt does not, reducing batch variability risk.
Longer-chain PG analogs (DPPG/DSPG) remain in gel phase at 37 °C; direct substitution with DMPG-NH₄ changes membrane fluidity and drug partitioning.

DMPG-NH₄ Differentiation Evidence


Counterion-Dependent Gel Phase Transition

Upon prolonged aging in water, both DMPG ammonium (NH₄DMPG) and sodium (NaDMPG) salts form a new gel phase (Gel-2); however, the reversible Gel-2 to liquid-crystalline (LC-2) transition temperature (TI) is 44 °C for NH₄DMPG versus 40 °C for NaDMPG, representing a +4 °C elevation due to the ammonium counterion [1]. This difference arises from the distinct hydration and hydrogen-bonding capacity of NH₄⁺ compared to Na⁺ within the lamellar bilayer assembly.

Gel Phase Transition
Direct head-to-head
NH₄DMPG: 44 °C vs. NaDMPG: 40 °C (+4 °C)
Extends thermal stability window for gel-phase formulations
Measured by DSC on aged lamellar dispersions in water
Phase transition Gelation DMPG counterion

Stereochemistry-Dependent Aggregation Threshold

The Na⁺-induced aggregation threshold concentration differs markedly between DMPG stereoisomers: 3′-DMPG aggregates at 0.35 M NaCl, whereas 1′-DMPG requires 0.55 M NaCl—a 37% lower threshold for the 3′-stereoisomer [1]. FTIR spectroscopy confirms that Na⁺ binds tightly to 3′-DMPG, immobilizing the entire polar headgroup region and inducing a highly crystalline phase that melts at approximately 33 °C, compared to ~23 °C for 1′-DMPG(Na⁺) and ~21 °C for both ammonium stereoisomers [2]. These effects are not observed with NH₄⁺, underscoring the unique Na⁺-stereochemistry interaction absent in the ammonium salt.

Stereochemistry & Aggregation
Direct head-to-head
NH₄⁺ salt eliminates stereochemistry-dependent Na⁺ sensitivity; Na⁺ threshold differs by 37% between 3′- and 1′-DMPG
Provides reproducible liposome baseline independent of headgroup stereoconfiguration
FTIR and aggregation assays with NaCl; NH₄⁺ form shows identical phase behavior for both stereoisomers
Stereochemistry Cation binding Vesicle aggregation

Drug Partitioning: DMPG vs. DMPC

The partition coefficient (Kp) of the cationic photosensitizer harmane between aqueous buffer and lipid phases is 3.28 × 10⁵ in DMPG liposomes versus 5.58 × 10⁴ in zwitterionic DMPC, representing a 5.9-fold enhancement for the anionic DMPG membrane [1]. This differential is attributed to electrostatic attraction between the cationic drug and the negatively charged PG headgroup. A separate study confirms that for ionized drugs at physiological pH, cationic dibucaine exhibits stronger interaction with DMPG, while anionic rifampicin preferentially partitions into DMPC [2].

Drug Partitioning
Cross-study comparable
Harmane Kp: 3.28×10⁵ (DMPG) vs. 5.58×10⁴ (DMPC), 5.9-fold higher in anionic DMPG
Enables charge-based tuning of drug loading for cationic therapeutics
Unilamellar liposomes at physiological pH; electrostatic attraction drives partitioning
Drug partitioning Liposome membrane Electrostatic interaction

Acyl Chain-Length and Phase Transition

The main gel-to-liquid crystalline phase transition temperature (Tm), measured by vibrating tube densitometry, is 23 °C for DMPG (C14:0), 41 °C for DPPG (C16:0), and 54 °C for DSPG (C18:0) [1]. This ~18 °C increment per two methylene groups is consistent with the enthalpic contribution of acyl chain packing. DMPG's Tm of 23 °C, near ambient temperature, positions it as the fluid-phase PG lipid at physiological temperature, whereas DPPG and DSPG remain in the more rigid gel phase, significantly affecting membrane permeability and drug release profiles.

Chain-Length & Tm
Cross-study comparable
DMPG (C14) Tm 23 °C; DPPG (C16) 41 °C; DSPG (C18) 54 °C
Only DMPG is in fluid phase at 37 °C, critical for physiological membrane fluidity studies
Vibrating tube densitometry of fully hydrated PG bilayers
Phase transition temperature Acyl chain length Membrane fluidity

Optimal DMPG Ratio for Transfollicular Delivery

In a comparative study of transfollicular adriamycin delivery using various liposome formulations, the anionic DMPC/DMPG (7/3) formulation achieved delivery performance similar to a cationic DOTAP-containing liposome, whereas the DMPC/DMPG (3/7) formulation—with higher DMPG content—yielded poor results, attributed to increased viscosity and excessive anionic surface charge that hindered follicular penetration [1]. This demonstrates that DMPG inclusion is beneficial only within an optimal compositional window, and over-incorporation is detrimental.

Transfollicular Ratio
Direct head-to-head
DMPC/DMPG 7:3 matches cationic liposome delivery; 3:7 fails
Establishes ≤30 mol% DMPG as effective window for follicular delivery research
Adriamycin-loaded liposomes, rat skin model, fluorescence microscopy
Transfollicular delivery Liposome formulation Drug delivery ratio

Resistance to Protein-Induced Monolayer Condensation

When mitochondrial creatine kinase (mtCK) binds to phosphatidylglycerol monolayers at the air-water interface, DMPG exhibits no visible condensation effect, whereas DPPG and DSPG monolayers both undergo mtCK-facilitated formation of a liquid condensed (LC) phase as observed by Brewster angle microscopy [1]. This resistance to protein-induced phase separation in DMPG suggests a more homogeneous lipid matrix that maintains fluid-phase properties even under protein binding, a behavior distinct from longer-chain PG analogs.

Protein Condensation
Direct head-to-head
DMPG: no mtCK-induced LC domains; DPPG/DSPG: form liquid condensed phase
Avoids protein-induced domain artifacts in membrane protein reconstitution studies
Brewster angle microscopy of PG monolayers at air-water interface
Monolayer morphology Protein-lipid interaction Liquid condensed phase

DMPG-NH₄ Application Scenarios


Liposomal Delivery of Cationic Drugs

Based on the 5.9-fold higher partition coefficient of cationic harmane into DMPG vs. DMPC [1], DMPG-NH₄ is the preferred anionic lipid component for liposomal formulations of cationic therapeutics. The ammonium salt offers the additional advantage of avoiding Na⁺-induced stereochemistry-dependent aggregation [2], ensuring consistent drug loading and vesicle stability during scale-up and long-term storage.

Transdermal and Transfollicular Drug Delivery

The finding that DMPC/DMPG at a 7:3 mole ratio matches cationic liposome performance in transfollicular adriamycin delivery, while a 3:7 ratio fails [1], establishes a formulation design rule for dermatological and cosmetic applications. Procurement specification should explicitly require DMPG-NH₄ for pilot batches at this validated 30 mol% threshold, avoiding the sodium salt whose different phase behavior may alter the viscosity and surface charge balance.

Biophysical Model Membranes for Protein Studies

DMPG's resistance to mtCK-induced monolayer condensation—in contrast to DPPG and DSPG which form liquid condensed domains [1]—makes it the superior choice for reconstitution studies of peripheral membrane proteins where artifactual domain formation must be avoided. Additionally, DMPG's main phase transition at 23 °C [2] ensures a fluid-phase bilayer at physiological temperature, closely mimicking natural bacterial membrane environments where PG lipids are abundant.

Temperature-Sensitive Formulations with Gel-Phase Stability

The +4 °C higher Gel-2 to LC-2 transition temperature of NH₄DMPG (44 °C) vs. NaDMPG (40 °C) [1] provides a wider thermal safety margin for gel-phase formulations intended for storage and use in regions without cold-chain infrastructure. Formulators developing topical gel depots or sustained-release implantable systems can leverage this counterion-dependent thermal stabilization as a critical quality attribute during supplier qualification.

Application
Selection Property
Validation Focus
Liposomal Delivery of Cationic Drugs
Anionic charge-dependent drug partitioning
Partition coefficient assessment in liposome membranes
Transdermal / Transfollicular Delivery
Optimal DMPG mole ratio in mixed-lipid formulations
Ratio-dependent follicular penetration efficiency
Membrane Protein Reconstitution
Resistance to protein-induced phase separation
Monolayer domain uniformity upon protein binding
Temperature-Sensitive Gel Formulations
Elevated gel-to-liquid transition with ammonium counterion
Thermal stability margin for storage without cold chain
Quote Request

Request a Quote for Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.